Product packaging for 2,3-dihydro-1H-indene-4,7-dione(Cat. No.:)

2,3-dihydro-1H-indene-4,7-dione

Cat. No.: B12512772
M. Wt: 148.16 g/mol
InChI Key: SXTCWQMHCCJHML-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4,7-dione (CAS 52457-34-8) is an organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol . It is characterized by a diketone-substituted dihydroindene structure, which serves as a core scaffold in various chemical and pharmacological research areas. Compounds based on the 2,3-dihydro-1H-indene structure have been investigated for their potential in therapeutic development, including use as anticancer agents . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended to store this product under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B12512772 2,3-dihydro-1H-indene-4,7-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2,3-dihydro-1H-indene-4,7-dione

InChI

InChI=1S/C9H8O2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2

InChI Key

SXTCWQMHCCJHML-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)C=CC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indene 4,7 Dione

Classical Synthetic Approaches to 2,3-dihydro-1H-indene-4,7-dione and Analogues

Traditional methods for synthesizing the indene-4,7-dione core and its related structures have laid the groundwork for more advanced strategies. These approaches typically involve multi-step sequences focusing on ring formation and functional group manipulation.

Oxidative Dearomatization Strategies from Indane Precursors

Oxidative dearomatization is a powerful strategy for converting aromatic precursors into quinone-like structures. For the synthesis of this compound, this typically involves the oxidation of a corresponding 4,7-dihydroxyindane (an indane hydroquinone).

One of the most effective reagents for this transformation is Fremy's salt (dipotassium nitrosodisulfonate, (KSO₃)₂NO). nih.govorgsyn.orgdrugfuture.com This radical oxidizing agent selectively converts phenols and hydroquinones to their corresponding quinones. acs.orgsciencemadness.org The reaction of a 4,7-dihydroxyindane precursor with two equivalents of Fremy's salt would yield the target indane-4,7-dione. sciencemadness.org The process is generally carried out in an aqueous medium, often buffered with phosphates. nih.gov

Other oxidizing agents can also be employed. For instance, the oxidation of hydroquinones to quinones can be achieved using reagents like sodium dichromate in the presence of sulfuric acid. orgsyn.org N-Bromosuccinimide (NBS) is another versatile reagent that can act as an oxidant. While commonly used for bromination, under specific conditions, it can oxidize alcohols and other functionalities, and in some contexts, could be adapted for the dearomatization of activated aromatic rings. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Table 1: Oxidizing Agents for Hydroquinone (B1673460) to Quinone Conversion

Oxidizing Agent Precursor Type Typical Conditions Reference
Fremy's Salt ((KSO₃)₂NO) Phenols / Hydroquinones Aqueous solution, often with phosphate (B84403) buffer nih.govorgsyn.orgacs.org
Sodium Dichromate (Na₂Cr₂O₇) Hydroquinones Aqueous H₂SO₄ orgsyn.org
N-Bromosuccinimide (NBS) Alcohols / Activated Rings Aqueous solvents (e.g., DMSO, DME) organic-chemistry.orgwikipedia.org

Cyclization and Annulation Reaction Pathways

Cyclization and annulation reactions are fundamental to constructing the bicyclic indane core. A prominent method is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com To construct an indane-4,7-dione framework, a suitable dienophile, such as a substituted cyclopentenone, can react with a diene, followed by subsequent chemical modifications. For instance, a Diels-Alder reaction using 4,7-dioxygenated indanones as dienophiles has been explored to create related complex structures. nih.gov While not a direct synthesis of the parent compound, this highlights the utility of cycloaddition strategies in building the core skeleton. nih.gov

Another classical approach involves intramolecular cyclization reactions. For example, variations of the Friedel-Crafts reaction can be used to form the five-membered ring onto an existing benzene (B151609) ring. A suitably substituted benzene derivative with a propyl or propenyl side chain bearing appropriate functional groups can be cyclized under acidic conditions to form the 2,3-dihydro-1H-indene system. Subsequent oxidation would then be required to install the dione (B5365651) functionality.

Functional Group Interconversions Leading to the Dione Moiety

This strategy involves the synthesis of a 2,3-dihydro-1H-indene core with precursor functional groups at the 4- and 7-positions, which are then converted into ketones. A common route is the oxidation of hydroxyl groups.

Starting with a 2,3-dihydro-1H-indane-4,7-diol, a straightforward oxidation can yield the desired dione. A variety of oxidizing agents are effective for this transformation. Jones' reagent (CrO₃ in aqueous acetone/sulfuric acid) is a powerful oxidant for converting secondary alcohols to ketones. Other chromium-based reagents or milder, more selective methods like Swern or Dess-Martin periodinane oxidation could also be employed, depending on the presence of other sensitive functional groups in the molecule. The oxidation of hydroquinones to quinones is a well-established transformation, often proceeding in high yield. orgsyn.org

Modern and Catalytic Synthetic Routes

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. The synthesis of indene-diones has benefited significantly from advances in transition metal catalysis and green chemistry.

Transition Metal-Catalyzed Syntheses

Transition metals are powerful catalysts for a wide range of organic transformations, including the construction of complex ring systems. rsc.orgnih.govscilit.com Palladium-catalyzed cross-coupling and annulation reactions are particularly noteworthy. For instance, a palladium-catalyzed reaction could be envisioned to construct the indane skeleton from appropriate precursors. nih.gov

Cobalt complexes, such as salcomine, are effective catalysts for the aerobic oxidation of phenols to quinones. researchgate.netwikipedia.orgacs.orgacs.org This method uses molecular oxygen as the ultimate oxidant, making it an attractive "green" alternative to stoichiometric inorganic oxidants. researchgate.net The synthesis of this compound could be achieved by the salcomine-catalyzed oxidation of 2,3-dihydro-1H-inden-4-ol.

Copper-catalyzed reactions have also been developed for synthesizing related indanone structures. A Cu-catalyzed intramolecular annulation was used to prepare 3-hydroxy-2,3-dihydro-1H-inden-1-one from 2-ethynylbenzaldehyde, which was then oxidized to indane-1,3-dione. nih.gov Similar logic could be applied to appropriately substituted precursors to target the 4,7-dione isomer.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Indanone/Quinone Synthesis

Catalyst Type Reaction Type Substrate Example Product Type Reference
Cobalt (e.g., Salcomine) Aerobic Oxidation Substituted Phenols p-Benzoquinones researchgate.netwikipedia.orgacs.org
Copper Intramolecular Annulation 2-Ethynylbenzaldehyde Hydroxyindenone nih.gov
Palladium Carbonylative Annulation Aryl Halides & Alkynes Indenones rsc.org
Rhodium C-H Activation/Annulation Aromatic Acids & Alkenes Spiroindanones rsc.org

Green Chemistry Approaches in Dione Synthesis

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. wikipedia.org In the context of dione synthesis, this often involves catalytic methods that use environmentally benign oxidants like molecular oxygen or hydrogen peroxide, and employ non-toxic solvents such as water or ethanol (B145695).

The use of biocatalysts, such as the enzyme laccase, represents a key green chemistry approach. Laccases are multi-copper oxidases that can catalyze the oxidation of phenols using molecular oxygen, producing only water as a byproduct. nih.govnih.govresearchgate.net The enzymatic oxidation of a 2,3-dihydro-1H-indane-4,7-diol precursor with laccase would be a highly specific and environmentally friendly route to the target dione. nih.govresearchgate.net

Furthermore, electrochemical methods offer a green alternative for synthesizing quinones. acs.orgresearchgate.net The electrochemical oxidation of hydroquinones can be performed in aqueous media, avoiding the need for chemical oxidants and organic solvents. acs.org Such a method could be directly applied to produce this compound from its hydroquinone precursor under sustainable conditions. The development of methods using water as the reaction medium, catalyzed by non-toxic species like sodium nitrite (B80452) with a solid acid co-catalyst and using oxygen as the oxidant, also represents a significant step towards a greener synthesis of quinones from hydroquinones. google.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The precise control over the arrangement of atoms and functional groups is paramount in the synthesis of this compound. The presence of two ketone functionalities and a bicyclic system necessitates careful consideration of selectivity at every synthetic step.

Chemo- and Regioselectivity:

A significant challenge in the synthesis of indene-4,7-diones is achieving the correct regiochemical outcome, particularly when introducing substituents to the aromatic ring. Undesired isomers are a common problem, diminishing the efficiency of the synthetic route.

One of the key strategies to construct the core structure of molecules related to this compound is the Diels-Alder reaction . This powerful cycloaddition can be employed using 4,7-dioxygenated indanone-type compounds as dienophiles. However, the regioselectivity of this reaction can be problematic. For instance, the reaction of an indanetrione with 1-methoxybutadiene has been shown to yield a mixture of the desired regioisomer and an undesired one, highlighting the challenge in controlling the orientation of the diene addition. nih.gov The addition of a Lewis acid, a common strategy to enhance selectivity in Diels-Alder reactions, did not improve the product ratio in this case. nih.gov

To circumvent these regioselectivity issues, alternative approaches can be considered. One such method involves a Diels-Alder reaction of a benzyne, derived from a bromoindan, with a diene like furan. Subsequent acid-induced ring opening of the resulting epoxy-bridged intermediate can lead to the desired dihydrobenz[f]indenone skeleton. However, this method has also been reported to yield undesired regioisomers with alternative oxygenation patterns. nih.gov

These findings underscore the critical need for dienophiles with specific substitution patterns that can direct the cycloaddition to the desired regioisomer. The use of a 6-bromoindanetrione, for example, was found to exclusively lead to a propellane structure, completely avoiding the formation of the desired linear skeleton. nih.gov This demonstrates how subtle changes in the starting material can dramatically alter the reaction pathway, a key consideration in multi-step synthesis design.

Stereoselectivity:

While the core structure of this compound is achiral, the introduction of substituents on the five-membered ring can create stereocenters. Achieving high stereoselectivity in such cases is crucial. For substituted indene (B144670) derivatives, catalytic asymmetric synthesis represents a powerful tool. While specific examples for the 4,7-dione are scarce in publicly available literature, general principles from related systems can be applied. For instance, palladium-catalyzed cascade cyclization reactions have been used to construct enantiomerically enriched aza-bicyclo[3.2.1]octane frameworks starting from indenyl-substituted precursors. acs.org The enantioselectivity in these reactions was found to be highly dependent on the steric environment of the substituents on the indene ring. acs.org This suggests that for a stereoselective synthesis of substituted 2,3-dihydro-1H-indene-4,7-diones, the choice of catalyst and the nature of the substituents would be critical factors to control the stereochemical outcome.

Multi-Step Synthesis Design and Optimization

The synthesis of this compound is inherently a multi-step process. The design of an efficient and high-yielding route requires careful planning and optimization of each reaction step.

A plausible retrosynthetic analysis for this compound could start from a suitably substituted aromatic precursor. One common strategy for the formation of the indanone ring system is the intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid. The regioselectivity of this cyclization is a critical aspect to control. The starting material for such a cyclization would be a hydroquinone derivative to ensure the correct oxygenation pattern in the final product.

Table 1: Potential Multi-Step Synthetic Approach

StepReaction TypeStarting MaterialReagent(s)ProductKey Considerations
1Friedel-Crafts AcylationHydroquinoneSuccinic anhydride, AlCl₃3-(2,5-Dihydroxyphenyl)-3-oxopropanoic acidControl of regioselectivity to obtain the desired isomer.
2Clemmensen or Wolff-Kishner Reduction3-(2,5-Dihydroxyphenyl)-3-oxopropanoic acidZn(Hg), HCl or H₂NNH₂, KOH3-(2,5-Dihydroxyphenyl)propanoic acidChemoselective reduction of the ketone without affecting the carboxylic acid.
3Intramolecular Friedel-Crafts Acylation3-(2,5-Dihydroxyphenyl)propanoic acidPolyphosphoric acid (PPA) or other strong acid4,7-Dihydroxy-2,3-dihydro-1H-inden-1-oneOptimization of reaction conditions to ensure cyclization at the correct position.
4Oxidation4,7-Dihydroxy-2,3-dihydro-1H-inden-1-oneOxidizing agent (e.g., Fremy's salt)This compoundSelective oxidation of the hydroquinone to the quinone without over-oxidation.

The principles of green chemistry, such as the use of catalytic reagents and minimizing waste, should also be integrated into the synthesis design. For example, exploring solid acid catalysts for the Friedel-Crafts reactions could offer advantages in terms of reusability and ease of separation.

Chemical Reactivity and Transformation Pathways of 2,3 Dihydro 1h Indene 4,7 Dione

Reactions Involving the Carbonyl Functionalities

The carbonyl groups of the dione (B5365651) system are primary sites for nucleophilic attack and condensation reactions, enabling the construction of more complex molecular architectures.

The ketone groups in indane-dione systems are susceptible to nucleophilic addition. For instance, in the related compound 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, the ketone can be reduced to an alcohol, a classic example of nucleophilic addition of a hydride. While specific studies on 2,3-dihydro-1H-indene-4,7-dione are not extensively documented in this context, the reactivity is expected to be analogous. The presence of two carbonyl groups offers the potential for selective or double addition reactions, depending on the reagent and reaction conditions.

In a broader context of indanone chemistry, nucleophilic addition is a fundamental reaction. For example, the synthesis of various indene (B144670) derivatives often proceeds through intermediates formed by nucleophilic addition to a ketone functionality. researchgate.net

The presence of a methylene (B1212753) group alpha to the carbonyls in the related indane-1,3-dione makes it highly acidic and prone to enolization, which facilitates condensation reactions. A prime example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group. wikipedia.orgrsc.org Indane-1,3-dione readily undergoes Knoevenagel condensation with various aldehydes and ketones. mdpi.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638). wikipedia.orgmdpi.com

The reaction proceeds via the formation of a carbanionic intermediate through deprotonation of the active methylene group, which then acts as a nucleophile, attacking the carbonyl compound. nih.gov Subsequent dehydration leads to the formation of an α,β-unsaturated product. wikipedia.org These types of reactions have been developed to be more environmentally friendly, with some protocols being catalyst-free and water-mediated. rsc.org The product selectivity in these sequential condensation and cyclization reactions can often be controlled by the reaction conditions. nih.govacs.org

Table 1: Examples of Knoevenagel Condensation with Indane-1,3-dione Analogs

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
Indane-1,3-dioneBenzaldehydePiperidine, Ethanol (B145695)Benzylideneindanedione mdpi.com
2-(1-phenylvinyl)benzaldehydeDimethyl malonatePiperidine, AcOH, Benzene (B151609), 80°CBenzylidene malonate / Indene derivative acs.org
2-(1-phenylvinyl)benzaldehydeDimethyl malonateTiCl4-pyridine, CH2Cl2, rtIndene derivative acs.org

Pericyclic reactions, which occur through a concerted cyclic transition state, are another important transformation pathway for dione systems. msu.edu These reactions are characterized by their high stereospecificity and are generally unaffected by solvents or catalysts. msu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of a pericyclic reaction. youtube.comyoutube.com

In the context of indane-diones, a Diels-Alder reaction between 1,3-diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione has been reported to furnish an adduct that can be further converted to a more complex structure. mdpi.com While this example involves a cyclopentene-dione, it highlights the potential of the dione system within a five-membered ring to act as a dienophile in cycloaddition reactions. The quinone moiety of this compound itself can potentially act as a dienophile.

Table 2: Pericyclic Reaction Example with an Analogous Dione System

DieneDienophileReaction TypeProductReference
1,3-diphenylbenzo[c]furanCyclopent-4-ene-1,3-dioneDiels-Alder [4+2] CycloadditionAdduct 71 mdpi.com

Redox Chemistry of the Quinone Moiety

The quinone ring of this compound is redox-active, allowing for both reduction to hydroquinone (B1673460) analogs and oxidation to various products.

The oxidation of indane systems can lead to various products depending on the oxidant and reaction conditions. For instance, the oxidation of the related indane-1,3-dione with a strong oxidant like sodium hypochlorite (B82951) results in the cleavage of the five-membered ring to form phthalic acid. nih.gov However, milder oxidants can lead to different products. The Hooker oxidation, a reaction applicable to many hydroxynaphthoquinones, involves rearrangement and oxidation, demonstrating the complex pathways that can occur with related structures. nih.gov

The oxidation of indane-1-one with N-bromosuccinimide (NBS) in DMSO has been shown to yield the corresponding dione, highlighting a method for the introduction of a second carbonyl group. nih.gov The specific oxidation products of this compound would depend on whether the reaction targets the five-membered or the six-membered ring.

Table 3: Oxidation Reactions of Analogous Indane Systems

Starting MaterialOxidant/ConditionsProductReference
Indane-1,3-dioneSodium hypochloritePhthalic acid nih.gov
Indan-1-oneN-bromosuccinimide, DMSOIndane-1,2-dione nih.gov
2-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione (Lapachol)Hooker Oxidation (H2O2, Na2CO3)Nor-lapachol intermediate nih.gov

Reactions of the Indane Core

The reactivity of the this compound core is characterized by the interplay between its aromatic and aliphatic rings. This structure allows for a range of chemical transformations, making it a versatile building block in organic synthesis.

The electron-withdrawing nature of the two ketone groups in this compound deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, although examples specifically involving this dione are not extensively documented in the provided search results.

The aliphatic portion of this compound is susceptible to reactions typical of cyclic ketones and alkanes.

Radical Reactions: Free radical reactions, often initiated by light or heat, can lead to substitution at the aliphatic positions. youtube.comyoutube.com The stability of the resulting radical intermediate plays a crucial role in determining the regioselectivity of these reactions. youtube.com Tertiary radicals are generally more stable than secondary, which are in turn more stable than primary radicals. youtube.com

Selective Halogenation: Halogenation, particularly bromination, can be directed to the aliphatic ring. youtube.com The selectivity of halogenation is influenced by the reactivity of the halogen. Bromine is generally more selective than chlorine, favoring substitution at the more substituted carbon due to the greater stability of the resulting radical. youtube.comyoutube.com N-Bromosuccinimide (NBS) is a common reagent used for allylic and benzylic bromination. youtube.com The relative amounts of different halogenated products can be estimated by considering both the statistical probability based on the number of available hydrogens and the inherent selectivity of the halogen for different types of C-H bonds. youtube.commasterorganicchemistry.com

ReagentConditionPosition of HalogenationSelectivity
Cl2/hvLightPrimary, Secondary, TertiaryLow
Br2/hvLightPrefers Tertiary > Secondary > PrimaryHigh
NBSHeat/LightAllylic/BenzylicHigh

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions provide a powerful method for constructing new ring systems, and this compound and its derivatives can participate in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com The electron-withdrawing groups on this compound make its enone system a good dienophile. organic-chemistry.org In these reactions, it reacts with a diene to construct a new six-membered ring fused to the indane framework.

For instance, the reaction of indanetrione with 1-methoxybutadiene resulted in a mixture of a 4,5,9-trioxygenated 2,3-dihydrobenz[f]indenone and a [4.4.3]propellane. nih.govnih.gov The regioselectivity of these reactions can be a key challenge. In some cases, the use of a Lewis acid does not affect the product ratio, while strategic placement of substituents, such as a bromo group, can lead to a single product. nih.govnih.gov

DieneDienophileProduct
1-MethoxybutadieneIndanetrione1:1 mixture of 4,5,9-trioxygenated 2,3-dihydrobenz[f]indenone and [4.4.3]propellane
FuranBenzyne from bromoindan5,8-epoxy-2,3-dihydrobenz[f]indene

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org This class of reactions is a cornerstone of heterocyclic chemistry. nih.gov The double bond of the enone system in this compound can act as a dipolarophile.

A common example of a 1,3-dipole is a nitrile oxide, which can react with alkenes to form isoxazolines. While specific examples with this compound were not detailed in the provided search results, its activated double bond makes it a potential substrate for such reactions.

Derivatization and Functionalization Strategies

The core structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of functionalized molecules.

One common strategy is the Knoevenagel condensation, which involves the reaction of the active methylene group between the two carbonyls with aldehydes or ketones. nih.govencyclopedia.pub This reaction is typically catalyzed by a weak base like piperidine or sodium acetate. encyclopedia.pub

Another important derivatization involves the synthesis of 2-diazo-1H-indene-1,3(2H)-dione from indane-1,3-dione through a diazo transfer reaction, often using tosyl azide. nih.gov This diazo compound is a versatile intermediate that can undergo various transformations, including halogenation and oxidation.

Furthermore, multicomponent reactions, such as the Passerini reaction, can be employed to introduce significant molecular complexity in a single step. For example, the reaction of indane-1,2,3-trione with isocyanides and carboxylic acids yields sterically hindered 2,2-disubstituted indane-1,3-dione derivatives. researchgate.net

Reaction TypeReagentsProduct Type
Knoevenagel CondensationAldehydes/Ketones, BaseIndenylidene derivatives
Diazo TransferTosyl azide2-Diazo-1H-indene-1,3(2H)-dione
Passerini ReactionIsocyanide, Carboxylic Acid2,2-Disubstituted indane-1,3-dione derivatives

Photochemical Reactivity and Excited State Transformations

Direct experimental studies on the photochemical reactivity and excited-state transformations of this compound are not extensively documented. However, the behavior of analogous indane-diones and quinones offers valuable insights into its likely photochemical pathways.

The photochemistry of dicarbonyl compounds is often characterized by reactions proceeding from their excited triplet states. For instance, 3,3-dimethyl-1,2-indanedione, upon photochemical excitation, undergoes hydrogen abstraction from a suitable donor molecule. oup.com This reaction is initiated from the triplet nπ* excited state of the dione, leading to the formation of a semidione radical intermediate. oup.com

In a different context, derivatives of indane-1,3-dione have been successfully employed as photoinitiators for polymerization processes. encyclopedia.pubbohrium.combohrium.com These compounds, particularly when part of a "push-pull" electronic structure, can absorb visible light (e.g., from a 405 nm LED) and initiate radical polymerization. bohrium.com The excited state of the indane-dione derivative interacts with other components in the system to generate the radicals necessary to start the polymerization chain reaction. bohrium.com

Given that this compound is a type of quinone, its photochemical behavior is anticipated to align with this class of compounds. Quinones are well-known for their photochemical activity and their critical role in various electron-transfer processes. biointerfaceresearch.com

Electrochemical Behavior and Applications

The electrochemical reduction of derivatives of indane-1,3-dione has been utilized in synthetic organic chemistry. For example, the electrochemical reduction of 2-arylideneindane-1,3-diones can lead to a bimolecular cycloaddition reaction, forming spirocyclopentanole indane-1,3-diones. acs.org This transformation is believed to proceed through the formation of a radical anion. acs.org

Furthermore, electrosynthesis strategies have been developed based on the reactivity of indane-diones. The electrochemical oxidation of catechols in the presence of 2-aryl-1,3-indandiones can yield new derivatives of 1,3-indandione (B147059) through a Michael addition mechanism. nih.govresearchgate.net Detailed mechanistic studies of some indane-1,3-dione derivatives have revealed complex multi-step electrochemical and chemical (EC) reaction sequences, such as ECECEC and ECEC. nih.gov

The presence of the quinone moiety in this compound is particularly significant from an electrochemical standpoint. Quinones are central to biological energy transduction and have inspired the development of materials for energy storage and harvesting. rsc.org Their ability to undergo reversible redox reactions is key to their function in applications such as rechargeable batteries and supercapacitors. rsc.org It is therefore plausible that this compound could exhibit interesting redox properties with potential for similar applications.

Structural Elucidation and Conformational Analysis Using Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of organic molecules like 2,3-dihydro-1H-indene-4,7-dione.

Multidimensional NMR techniques, such as 2D-NMR, are instrumental in establishing the connectivity and stereochemistry of complex molecules. emerypharma.com Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. For this compound, these experiments would confirm the adjacencies of the methylene (B1212753) protons and their connection to the respective carbon atoms in the five-membered ring.

Heteronuclear Multiple Bond Correlation (HMBC) is particularly valuable as it shows longer-range couplings between protons and carbons (typically 2-3 bonds). emerypharma.com This would allow for the unambiguous assignment of the quaternary carbons of the indene (B144670) core by observing their correlations with the methylene and aromatic protons. For instance, the protons on the C5 and C6 positions would show correlations to the carbonyl carbons (C4 and C7), definitively placing these functional groups. The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons, which is crucial for determining the stereochemistry and conformation of the molecule.

While specific 2D-NMR data for this compound is not extensively published, analysis of related indene derivatives demonstrates the power of these techniques. For example, in the analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, COSY, HMQC, and HMBC experiments were essential for the complete assignment of all proton and carbon signals, confirming the dimeric structure. bg.ac.rsresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from similar structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
C1/C3 (CH₂)~3.0~30-35triplet
C2 (CH₂)~2.2~25-30quintet
C4/C7 (C=O)-~190-200-
C5/C6 (CH)~6.8-7.2~135-145doublet
C3a/C7a (C)-~140-150-

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing insights into crystalline packing and polymorphism. irispublishers.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information. irispublishers.com

For this compound, ssNMR could be used to characterize its crystalline form. The presence of multiple, distinct signals for a single carbon site in a ¹³C ssNMR spectrum can indicate the presence of different molecular conformations within the crystal's asymmetric unit or the existence of different polymorphs. nih.gov Studies on related compounds like sumanene, a moiety of buckminsterfullerene, have utilized ¹³C ssNMR to understand their unique bowl-shaped conformation in the solid state. nih.gov Similarly, ssNMR has been instrumental in distinguishing between different polymorphic forms of pharmaceutical compounds, where subtle changes in crystal packing can lead to significant differences in the ssNMR spectra. nih.gov

Variable temperature (VT) NMR spectroscopy is a key technique for investigating dynamic processes and conformational changes in molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape and position, which can provide information about energy barriers for conformational exchange.

For this compound, the five-membered ring is not planar and can undergo conformational changes such as ring-puckering. At low temperatures, this process might be slow enough on the NMR timescale to observe distinct signals for axial and equatorial protons. As the temperature is increased, the rate of this conformational exchange would increase, leading to the coalescence of these signals into a single, averaged peak. Analysis of the coalescence temperature and the line shape can provide quantitative data on the activation energy for this process.

High-Resolution Mass Spectrometry for Precise Molecular Structure and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₈O₂), HRMS would confirm its molecular weight with high precision.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. nih.gov Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would likely be observed. Subsequent fragmentation could involve the loss of neutral molecules such as CO, a common fragmentation pathway for quinones. The loss of ethylene (B1197577) (C₂H₄) from the five-membered ring is also a plausible fragmentation pathway.

Table 2: Predicted Fragmentation Pattern for this compound in Mass Spectrometry This table is predictive and based on general fragmentation principles.

m/zProposed FragmentFormula
148[M]⁺C₉H₈O₂
120[M - CO]⁺C₈H₈O
92[M - 2CO]⁺C₇H₈
120[M - C₂H₄]⁺C₇H₄O₂

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can also offer insights into its conformation. thermofisher.com These two techniques are often complementary. thermofisher.com

For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the two ketone groups. This band is typically observed in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and ring strain. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic protons, typically in the 2850-3100 cm⁻¹ region. C-H bending vibrations would appear at lower wavenumbers.

Raman spectroscopy would also show the C=O stretching vibration, although its intensity might differ from the FT-IR spectrum. Aromatic ring stretching vibrations are often strong in Raman spectra and would be expected in the 1400-1600 cm⁻¹ region. The combination of FT-IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. biointerfaceresearch.com

Table 3: Characteristic Vibrational Frequencies for this compound This table is predictive and based on typical group frequencies.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H stretch (aromatic)3000-3100FT-IR, Raman
C-H stretch (aliphatic)2850-2960FT-IR, Raman
C=O stretch (ketone)1650-1700FT-IR (strong), Raman
C=C stretch (aromatic)1400-1600FT-IR, Raman (often strong)

Electronic Spectroscopy (UV-Vis) for Electronic Transitions, Conjugation, and Chromophoric Properties

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. youtube.comyoutube.com The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule. utoronto.ca

The chromophore in this compound is the α,β-unsaturated ketone system within the quinone ring. This conjugated system is expected to give rise to two main types of electronic transitions: a π → π* transition and an n → π* transition.

The π → π* transition is typically of high intensity (large molar absorptivity, ε) and would be expected to occur at a shorter wavelength. The n → π* transition, which involves the promotion of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital, is a "forbidden" transition and therefore has a much lower intensity. This transition occurs at a longer wavelength. The presence of the conjugated system shifts the λ_max to longer wavelengths compared to a simple, non-conjugated ketone. utoronto.ca

Table 4: Expected UV-Vis Absorption for this compound This table is predictive and based on the analysis of similar chromophores.

Electronic TransitionExpected λ_max Range (nm)Expected Molar Absorptivity (ε)
π → π~240-280High
n → π~330-450Low

X-ray Crystallography for Solid-State Molecular Geometry, Intermolecular Interactions, and Crystal Packing

A notable example is the crystal structure of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. nih.gov In this derivative, the 2,3-dihydro-1H-indene ring system is nearly planar. nih.gov The crystal packing of this molecule is stabilized by a network of intermolecular interactions. nih.gov Specifically, C-H···O hydrogen bonds link molecules to form dimers, which in turn assemble into one-dimensional chains. nih.gov Further stabilization is achieved through weak C-H···π interactions. nih.gov

The detailed crystallographic data for (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one is presented in the table below.

Crystal Data
Chemical FormulaC₁₇H₁₁F₃O
Molecular Weight288.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.6546 (13)
b (Å)6.2050 (6)
c (Å)14.6546 (13)
β (°)113.774 (2)
Volume (ų)1302.7 (2)
Z4
Intermolecular Interactions
C1-H1B···O1Formation of dimers
C10-H10A···O1Formation of dimers
C12-H12A···O1Formation of dimers
C15-H15A···Cg1Further stabilization of crystal structure
C3-H3A···Cg2Further stabilization of crystal structure

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration and conformation of chiral compounds in solution. rsc.org

The principles of these techniques, often used in conjunction with quantum chemical calculations, are widely applied to the stereochemical analysis of natural products and other chiral molecules. rsc.org For chiral derivatives of this compound, ECD and VCD can provide crucial information about their three-dimensional structure. The experimental ECD and VCD spectra are compared with theoretical spectra calculated for different stereoisomers to assign the absolute configuration. nih.gov

VCD spectroscopy, in particular, has proven to be a convenient technique for investigating tautomeric equilibria in chiral diketones. researchgate.net This is highly relevant for this compound and its derivatives, which can potentially exist in keto-enol forms. Furthermore, advancements in Fourier transform VCD (FT-VCD) coupled with chemometric analysis allow for the real-time monitoring of changes in enantiomeric excess during chemical reactions. nih.gov This capability is invaluable for the synthesis of enantiomerically pure chiral indanones. The assignment of absolute configuration can also be achieved through chiral tag molecular rotational resonance (MRR) spectroscopy for molecules that are chiral due to isotopic substitution. nih.gov

The application of these chiroptical methods is instrumental in understanding the structure-activity relationships of biologically active indanone derivatives. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are central to modern chemical research, enabling the investigation of molecular properties with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately for multi-electron systems. For the indene-dione framework, DFT, particularly using the B3LYP functional, has been effectively employed.

Computational studies, specifically using DFT with the 6-311++G(d,p) basis set, have been conducted to determine the equilibrium geometry of 1H-indene-1,3(2H)-dione. researchgate.net These calculations optimize the molecular geometry by finding the lowest energy arrangement of atoms on the potential energy surface. The results of these optimizations indicate that the molecular skeleton of 1H-indene-1,3(2H)-dione is non-planar. researchgate.net This deviation from planarity is a critical feature of its three-dimensional structure, influencing its packing in the solid state and its interaction with biological targets.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com

Table 1: Calculated Electronic Properties of 1H-indene-1,3(2H)-dione
ParameterValueSignificance
HOMO EnergyData not specified in abstractIndicates electron-donating ability
LUMO EnergyData not specified in abstractIndicates electron-accepting ability
HOMO-LUMO Energy Gap (ΔE)Relatively small (exact value not specified)Suggests higher chemical reactivity

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Mulliken population analysis is a computational method used to calculate partial atomic charges, providing insight into the charge distribution. bhu.ac.in In molecules like indene-diones, the electronegative oxygen atoms of the carbonyl groups are expected to carry a partial negative charge, while the carbonyl carbons are electrophilic centers with partial positive charges.

Table 2: Calculated Dipole Moment
CompoundCalculated Dipole MomentReference
1H-indene-1,3(2H)-dioneHigher than 2,3-dihydro-1H-indene researchgate.net

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including transient intermediates and high-energy transition states. For instance, the mechanism for the gold(I)-catalyzed synthesis of indene (B144670) derivatives has been elucidated using theoretical calculations, revealing a pericyclic transformation involving a nist.govnih.gov-H shift. researchgate.net

In the case of indane-1,3-dione, a mechanism for its fluorination has been proposed. mdpi.com This mechanism involves an initial attack of the enol's double bond onto the fluorinating agent, followed by deprotonation. mdpi.com While this pathway is proposed, detailed transition state calculations would be necessary to confirm the precise energy barriers and geometries of the transition states involved. Such calculations are critical for understanding reaction kinetics and selectivity, as demonstrated in studies of intramolecular aldol (B89426) condensations, where different enolates can lead to the formation of five- or seven-membered rings, with the stability of the transition state often dictating the major product. stackexchange.comkhanacademy.org

Spectroscopic Property Prediction and Validation against Experimental Data

Theoretical calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). For 1H-indene-1,3(2H)-dione, harmonic vibrational frequencies were calculated using DFT. researchgate.net These calculated frequencies were then compared with experimental data, showing a good agreement between the theoretical and observed normal modes of vibration. researchgate.net This validation is a crucial step, as it confirms that the computational model accurately represents the real molecule. Discrepancies between calculated and experimental values are often systematically corrected using scaling factors to account for anharmonicity and basis set limitations. The availability of experimental UV/Visible spectral data from databases like the NIST Chemistry WebBook for related indene compounds further enables the validation of computationally predicted electronic spectra. nist.govnist.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is achieved by exploring the molecule's potential energy surface (PES), which maps energy as a function of geometric parameters, such as dihedral angles. As established by geometry optimization, the skeleton of 1H-indene-1,3(2H)-dione is non-planar, indicating the existence of a specific low-energy conformation. researchgate.net

A full conformational analysis would involve systematically rotating key single bonds to map the PES and identify all local energy minima (stable conformers) and saddle points (transition states between conformers). nih.gov For example, a detailed analysis of 1,3-difluoropropane (B1362545) reveals multiple conformers (e.g., gg, ga, aa) with distinct energies and populations. nih.gov While a complete PES was not detailed for 1H-indene-1,3(2H)-dione in the available literature, the initial geometry optimization provides the starting point for such an exhaustive study, confirming the molecule's most stable, non-planar shape. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While direct molecular dynamics (MD) simulations specifically for 2,3-dihydro-1H-indene-4,7-dione are not extensively documented in publicly available research, studies on closely related indane-dione structures provide a valuable framework for understanding its probable behavior in solution. MD simulations model the interactions between a solute and solvent molecules over time, offering a dynamic picture of solvation, conformational changes, and intermolecular forces.

For instance, computational studies on spiro[indene-2,2'- researchgate.netnih.govresearchgate.netoxathiazine]-1,3-diones have utilized MD simulations to investigate their binding with biological macromolecules like DNA. nih.gov These simulations, often run for nanoseconds, track key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and its complex. nih.gov The analysis of intermolecular hydrogen bonds and the center of mass distance between the ligand and its target further elucidates the nature and strength of their interaction in a simulated aqueous environment. nih.gov

Similarly, investigations into the solvent effects on the infrared spectra of 1,3-indanedione have employed both experimental and theoretical approaches, including the use of a polarizable continuum model (PCM) in conjunction with Density Functional Theory (DFT). researchgate.net This approach helps in understanding how the polarity of the solvent influences the vibrational frequencies of the carbonyl groups, a key feature of the dione (B5365651) structure. researchgate.net Such studies have shown a good correlation between calculated and experimental values, validating the computational models. researchgate.net

For this compound, MD simulations could be instrumental in predicting its solubility and aggregation behavior in various solvents. By simulating the molecule in explicit solvent environments (e.g., water, ethanol (B145695), DMSO), researchers can analyze the radial distribution functions to understand the structuring of solvent molecules around the solute. This would be particularly insightful for applications where the compound's interaction with its medium is critical.

Table 1: Illustrative Data from Molecular Dynamics Simulations on a Related Indane Derivative

Simulation ParameterDescriptionExample Finding for a Related Indane Derivative
RMSD Measures the average deviation of atomic positions from a reference structure, indicating conformational stability.A stable RMSD of ~2 Å was observed for the ligand-DNA complex over a 100 ns simulation, suggesting a stable binding mode.
RMSF Indicates the fluctuation of individual atoms around their average positions, highlighting flexible regions of the molecule.Higher RMSF values were noted for the terminal groups of the indane derivative, indicating greater flexibility in these regions.
Hydrogen Bonds Quantifies the number and duration of hydrogen bonds formed between the solute and solvent or a binding partner.An average of 2-3 stable hydrogen bonds were identified between the dione's oxygen atoms and water molecules.

This table is illustrative and based on findings for related indane derivatives due to the absence of specific data for this compound.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are computational methodologies aimed at correlating the structural or property-based descriptors of a series of compounds with their chemical reactivity or physical properties. nih.gov These models are invaluable for predicting the characteristics of new or untested molecules, thereby guiding synthetic efforts and screening for desired functionalities. nih.govresearchgate.net

A typical QSPR/QSRR study involves several key steps:

Dataset Selection: A series of structurally related compounds with known experimental data for a specific property (e.g., boiling point, solubility, reaction rate) is chosen.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated using computational software. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

While no specific QSRR/QSPR studies on this compound are currently published, the principles can be readily applied. For a series of substituted this compound derivatives, a QSPR model could predict properties like their absorption maxima in UV-Vis spectroscopy or their electrochemical potentials. For instance, a study on quinolone antibiotics successfully used topological indices to create curvilinear regression models for predicting physical properties. nih.gov

Table 2: Common Molecular Descriptors Used in QSPR/QSRR Studies

Descriptor ClassExample DescriptorsPotential Application for this compound
Constitutional Molecular Weight, Number of RingsPredicting bulk properties like density or molar volume.
Topological Wiener Index, Randić IndexCorrelating with chromatographic retention times.
Geometric Molecular Surface Area, Molecular VolumeModeling solubility and transport properties.
Electronic Dipole Moment, HOMO/LUMO EnergiesPredicting reactivity, spectral properties, and binding affinities.

A hypothetical QSRR study on a series of this compound derivatives could aim to predict their antioxidant activity. By calculating various electronic and steric descriptors and correlating them with experimentally determined antioxidant capacities, a predictive model could be developed. This would enable the in silico screening of a large virtual library of derivatives to identify candidates with potentially enhanced activity for subsequent synthesis and testing.

Synthetic Utility and Role As a Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Organic Molecules

The indane-1,3-dione scaffold, a close relative of 2,3-dihydro-1H-indene-4,7-dione, is a privileged structure in chemistry, with its derivatives finding applications in diverse areas from medicine to materials science. nih.govmdpi.comnih.gov The structural similarity and reactivity of this compound make it a key intermediate for creating intricate molecular architectures. For instance, derivatives of 2,3-dihydro-1H-indene have been designed and synthesized as potent tubulin polymerization inhibitors with potential anti-angiogenic and antitumor properties. nih.gov The core structure of 4,5,6-trimethoxy-2,3-dihydro-1H-indene has been shown to be crucial for the antiproliferative activities of these derivatives. nih.gov

Furthermore, the indane-1,3-dione moiety serves as a foundational building block for the synthesis of various biologically active molecules. nih.gov It is a precursor for creating spiroindanediones, which are present in numerous bioactive compounds exhibiting antitumor and antibiotic activities. nih.gov The reactivity of the dione (B5365651) allows for the construction of complex heterocyclic systems. For example, it is a starting material for the synthesis of 4-azafluorenones (indeno[1,2-b]pyridines), a class of compounds with recognized medicinal properties, including anti-proliferative activity. benthamscience.com

Scaffold for Novel Chemical Scaffolds and Advanced Materials

The electron-accepting nature of the indane-dione framework makes it a highly sought-after component in the design of novel chemical scaffolds for advanced materials. nih.govmdpi.com Its applications span across organic electronics, photopolymerization, optical sensing, and non-linear optical (NLO) materials. nih.govmdpi.com

In the realm of photopolymerization , indane-1,3-dione derivatives have been successfully employed as photoinitiators. bohrium.comresearchgate.netanu.edu.au These compounds, often part of three-component photoinitiating systems, can efficiently initiate free radical polymerization of acrylates under visible light, a critical process in 3D printing and the creation of dental restorative materials. bohrium.comnih.govresearchgate.net The design of push-pull dyes based on the indane-1,3-dione scaffold has led to the development of high-performance photoinitiating systems that are reactive at specific wavelengths, such as 405 nm, which is crucial for modern 3D printing technologies. bohrium.comanu.edu.au

The unique electronic properties of indane-dione derivatives also make them suitable for applications in optical sensing . By combining the electron-accepting indane-1,3-dione with an electron-donating group connected to a crown ether, a push-pull dye can be created that exhibits changes in its optical properties upon complexation with metal cations, forming the basis for an ion sensor. mdpi.com Voltage-sensitive dyes, which are crucial for detecting changes in membrane potential in cells, share structural motifs with some indane-dione derivatives and operate on similar principles of intramolecular charge transfer. researchgate.net

Furthermore, the potential for significant nonlinear optical (NLO) properties is another area of interest. nih.govmdpi.com Organic materials with high NLO coefficients are in demand for applications such as optical limiting to protect sensors and human eyes from high-intensity laser beams. jhuapl.eduresearchgate.net The molecular structure of indane-dione derivatives, with their potential for large hyperpolarizability and intramolecular charge transfer, makes them promising candidates for the development of new NLO materials. researchgate.net

Contribution to Organic Synthesis Methodology Development

The reactivity of this compound and its analogs has spurred the development of new synthetic methodologies. The presence of the activated methylene (B1212753) group between the two ketone functions in indane-1,3-dione makes it an ideal substrate for Knoevenagel condensation reactions. nih.gov This classic reaction allows for the straightforward introduction of various substituents, leading to a diverse library of derivatives with tailored properties. nih.gov

The development of synthetic routes to indene (B144670) derivatives has been an active area of research. organic-chemistry.org Methodologies such as gold(I)-catalyzed direct Csp3-H activation have provided practical and high-yielding procedures for the synthesis of indenes. researchgate.net Other approaches include FeCl3-catalyzed reactions of N-benzylic sulfonamides with internal alkynes and sequences involving Suzuki coupling followed by ring-closing metathesis. organic-chemistry.org These advancements in synthetic methods not only provide efficient access to indene-based structures but also contribute to the broader field of organic synthesis by demonstrating novel catalytic systems and reaction pathways.

Applications in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a one-pot reaction, are powerful tools for building molecular complexity efficiently. ub.edunih.gov The indane-dione scaffold has proven to be a valuable participant in such transformations.

Indane-1,3-dione and its derivatives are frequently used in the synthesis of indenopyridine and indenodihydropyridine compounds through cascade reactions. nih.gov These reactions often proceed with high atom economy and can be environmentally friendly, utilizing ethanol (B145695) as a solvent and sometimes proceeding without the need for a promoter. nih.gov The reaction mechanism typically involves a sequence of steps, such as a Michael addition followed by intramolecular cyclization. nih.gov

In the context of MCRs, indane-1,3-dione is a key reactant in the synthesis of various heterocyclic systems. benthamscience.com For example, it is used in the synthesis of indeno[1,2-b]pyridines, where the reaction conditions can be tailored to favor the formation of the desired product. benthamscience.com The use of MCRs for the synthesis of biologically active molecules is a growing trend, and the indane-dione scaffold plays a significant role in this area. semanticscholar.orgresearchgate.net These reactions offer a streamlined approach to complex molecules, often with improved yields and reduced waste compared to traditional multi-step syntheses.

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are the cornerstone of purity assessment and reaction monitoring for 2,3-dihydro-1H-indene-4,7-dione. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is extensively used for the non-volatile and thermally sensitive nature of many organic compounds. For the analysis of quinone-type compounds like this compound, reversed-phase HPLC is a common approach. The separation is typically achieved on a non-polar stationary phase, with a polar mobile phase. The choice of column and mobile phase is critical for achieving optimal separation from impurities and starting materials.

A new HPLC method was developed for the simultaneous determination of quinones with peroxyoxalate chemiluminescence (PO-CL) detection following on-line UV irradiation. nih.gov The separation of four quinones by HPLC was accomplished isocratically on an ODS column within 25 minutes. nih.gov Another approach for the separation of haloaromatics and quinones utilizes a Newcrom B column with a mobile phase of acetonitrile (B52724) and water with phosphoric acid as a buffer, and UV detection at 200 nm. sielc.com In a study on ubiquinone, an HPLC system equipped with online reduction systems was constructed to simplify the system and reduce reagent consumption. nih.gov

ParameterHPLC Method for Quinone Analysis
Stationary Phase ODS (Octadecyl-silica) nih.gov, Newcrom B sielc.com, Xterra C18 researchgate.net
Mobile Phase Acetonitrile/Water mixture sielc.com, often with an acidic modifier like phosphoric acid sielc.com or formic acid for MS compatibility.
Detection UV-Vis (typically around 200-254 nm) nih.govsielc.com, Chemiluminescence (CL) nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound needs to be considered, GC-MS can provide excellent separation and definitive identification based on the mass spectrum. The choice of the stationary phase in the GC column is crucial for resolving the target compound from any isomers or byproducts.

For the analysis of polycyclic aromatic hydrocarbons and related compounds, capillary columns with phases like OV-101 are often employed. oup.comoup.com The temperature program, including initial temperature, ramp rate, and final temperature, is optimized to ensure good peak shape and resolution. The mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification.

ParameterTypical GC-MS Conditions for Aromatic Compounds
Stationary Phase OV-101 (a non-polar phase) oup.comoup.com
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Detector Quadrupole or Ion Trap Mass Spectrometer

Hyphenated Techniques (e.g., LC-MS/MS, GC-IR) for Complex Mixture Analysis and Structural Confirmation

For the analysis of complex mixtures and unambiguous structural confirmation of this compound, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. This technique is particularly valuable for identifying and quantifying trace amounts of the compound in complex matrices. The first mass spectrometer (MS1) isolates the molecular ion of the target compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing a unique fragmentation pattern that is highly specific to the compound's structure. A study on PPD-quinones established a mass fragmentation pattern model based on characteristic fragment ions and neutral losses for screening novel quinone contaminants. acs.org The fragmentation pathways of ketamine analogues, which share a cyclohexanone (B45756) moiety, have also been systematically investigated to aid in their identification. mdpi.com Molecular networking, which groups compounds with similar MS/MS fragmentation patterns, has emerged as an effective strategy for dereplicating constituents in complex natural product extracts. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR) provides complementary information to GC-MS. While MS provides information about the mass-to-charge ratio of the molecule and its fragments, IR spectroscopy probes the vibrational modes of the chemical bonds. This allows for the identification of functional groups and can be crucial for distinguishing between isomers that may have very similar mass spectra. The coupling of GC with Fourier Transform Infrared (FTIR) spectroscopy provides a powerful identification tool, also allowing for the discrimination between isobars and isomers. nih.gov For cyclic ketones, the carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum and is sensitive to ring strain. nih.gov Solid phase GC-FTIR, where the eluted compounds are deposited onto a solid surface before IR analysis, can offer sharper absorption bands and higher spectral resolution compared to gas-phase methods. nih.gov

TechniqueInformation ProvidedApplication to this compound
LC-MS/MS Molecular weight and specific fragmentation patterns.High-sensitivity detection in complex mixtures and confirmation of identity through characteristic fragmentation of the indenedione core.
GC-IR Identification of functional groups (e.g., C=O, aromatic C-H).Structural confirmation, particularly distinguishing it from isomers with different functional group arrangements. The carbonyl stretching frequency would be a key diagnostic peak.

Advanced Titration Methods (e.g., potentiometric, conductometric) for Redox Potentials and Acid-Base Properties

Advanced titration methods provide valuable insights into the fundamental electrochemical and acid-base properties of this compound.

Potentiometric Titration is a key method for determining the redox potential of the quinone-like moiety in this compound. The compound can be titrated with a reducing agent (like titanium(III) chloride) or an oxidizing agent (like dichlorophenolindophenol), and the change in the solution's potential is monitored using a platinum electrode versus a reference electrode. openagrar.de The midpoint of the titration curve corresponds to the formal redox potential (E°') of the compound under the specific experimental conditions (e.g., pH, solvent). openagrar.deresearchgate.net This value is crucial for understanding the compound's electron-transfer capabilities and its potential role in electrochemical applications. The pH of the solution can significantly influence the titration curves and the observed redox potentials. openagrar.de

Conductometric Titration can be employed to investigate the acid-base properties of this compound. The presence of the diketone structure allows for the possibility of enolization, which can impart acidic character to the α-hydrogens. In a conductometric titration, the change in the electrical conductivity of a solution is measured as a titrant (a strong base like NaOH) is added. The principle is based on the replacement of ions with different ionic conductivities. tau.ac.ilumcs.plbyjus.com For a weak acid, the initial conductivity is low. As the base is added, the acid is converted to its conjugate base, leading to a change in conductivity. A sharp break in the plot of conductivity versus the volume of titrant added indicates the equivalence point. This method is particularly useful for very dilute or colored solutions where visual indicators are not effective. umcs.pluomustansiriyah.edu.iq

MethodProperty MeasuredRelevance to this compound
Potentiometric Titration Redox PotentialCharacterizes the ease of reduction of the quinone-like system, which is fundamental to its electrochemical behavior.
Conductometric Titration Acid-Base Properties (pKa)Determines the acidity of the enolizable protons, providing insight into its reactivity in basic media and its potential to form metal complexes.

Future Perspectives and Emerging Research Directions

Exploration of Unprecedented Reactivity and Mechanistic Pathways

The reactivity of 2,3-dihydro-1H-indene-4,7-dione is largely untapped, presenting a fertile ground for discovering novel chemical transformations. The presence of both a p-quinone ring and an adjacent cyclopentanone (B42830) moiety suggests a rich and complex chemical behavior. Future research could focus on several key areas:

Domino Reactions: The development of domino or cascade reactions, where multiple bonds are formed in a single operation from a suitable precursor, could lead to the efficient synthesis of complex polycyclic structures. nih.gov For instance, a cascade Michael/Henry reaction, as demonstrated with related vinylogous nucleophiles, could potentially be adapted to construct bridged bicyclic systems starting from derivatives of this compound. researchgate.netcolab.ws

Michael Additions and Cycloadditions: As a quinone, the compound is a Michael acceptor, and its reactions with various nucleophiles could be systematically explored. thieme.com Furthermore, its potential as a dienophile in cycloaddition reactions could be investigated to build intricate molecular architectures. acs.org

Photochemical and Electrochemical Reactivity: The photochemical and electrochemical properties of quinones are well-established, with applications in energy storage and organic synthesis. nih.govacs.org The specific electrochemical behavior of this compound, particularly its redox potential and ability to undergo reversible redox cycles, warrants detailed investigation. Such studies could reveal its suitability for applications in areas like organic redox flow batteries. frontiersin.orgharvard.eduosti.govrsc.orgresearchgate.net The in-situ generation of reactive ortho-quinones from catechols in flow reactors suggests that similar strategies could be employed to generate and trap reactive intermediates from this compound, opening up new synthetic possibilities. acs.org

Mechanistic Elucidation: A thorough investigation into the mechanisms of its reactions is crucial. For example, understanding the factors that control regioselectivity and stereoselectivity in its transformations will be key to its effective utilization as a synthetic building block. Recent studies on the elimination reactions of cyclic aldols to form taiwaniaquinoid skeletons from abietane (B96969) diterpenes highlight the potential for discovering unprecedented biosynthetic and synthetic pathways. researchgate.net

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic chemistry. Future research on this compound should prioritize the development of sustainable and atom-economical synthetic methods.

Catalytic Processes: The use of catalytic methods, including organocatalysis, metal catalysis, and biocatalysis, can lead to more efficient and environmentally benign syntheses. For instance, the development of catalytic C-H activation strategies, which have been successfully applied to the synthesis of other indene (B144670) derivatives, could provide direct and waste-reducing routes to functionalized 2,3-dihydro-1H-indene-4,7-diones. researchgate.netresearchgate.net

Use of Greener Solvents and Reagents: The exploration of reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, is a key aspect of sustainable chemistry. acs.orghelsinki.firesearchgate.net The use of task-specific ionic liquids has been shown to be effective for the synthesis of related 2-arylidenindane-1,3-diones, suggesting a promising avenue for the synthesis of derivatives of this compound. acs.orghelsinki.firesearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of atom economy. This can be achieved through the use of addition and cycloaddition reactions, as well as catalytic reactions that avoid the use of stoichiometric reagents.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions that are difficult or dangerous to carry out in batch. youtube.comnih.gov

Continuous-Flow Synthesis: The development of continuous-flow methods for the synthesis of this compound and its derivatives could enable safer and more efficient production. acs.orgdtu.dk Flow chemistry is particularly well-suited for handling reactive intermediates and for optimizing reaction conditions through high-throughput screening. youtube.com The on-demand generation of hazardous reagents like diazomethane (B1218177) in flow systems illustrates the potential for safely carrying out a wider range of chemical transformations. youtube.com

Automated Synthesis: The integration of flow chemistry with automated synthesis platforms can accelerate the discovery of new derivatives with desired properties. dtu.dk Automated systems can rapidly synthesize and screen libraries of compounds, significantly speeding up the drug discovery and materials development processes.

Computational Design and Theoretical Prediction of Novel Derivatives and Reactivity Patterns

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired functions. frontiersin.orgharvard.eduosti.govrsc.orgresearchgate.net

High-Throughput Screening: High-throughput computational screening of virtual libraries of this compound derivatives can be used to identify candidates with optimized properties for specific applications, such as redox flow batteries or as bioactive molecules. frontiersin.orgharvard.eduosti.govrsc.orgresearchgate.net

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound and its derivatives, providing insights into reaction mechanisms and guiding the design of new synthetic strategies. nih.govresearchgate.net

Structure-Property Relationships: Computational studies can help to establish quantitative structure-property relationships (QSPRs), which are essential for the rational design of new molecules with tailored properties. harvard.edu

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation

The most profound advances in our understanding and application of this compound will likely come from synergistic approaches that combine synthetic chemistry, advanced spectroscopic techniques, and computational modeling.

Integrated Research Programs: Research programs that integrate these three pillars can create a powerful feedback loop, where computational predictions guide synthetic efforts, and spectroscopic analysis of the synthesized compounds provides data to refine the computational models. nih.govacs.org

Characterization of Reactive Intermediates: The combination of experimental techniques like electron paramagnetic resonance (EPR) spectroscopy with electronic structure calculations can provide a detailed understanding of the electronic properties of radical intermediates, which are often involved in the reactions of quinones. nih.gov

Elucidating Complex Reaction Networks: The interplay of synthesis, spectroscopy, and computation will be essential for unraveling the complex reaction networks that are likely to be associated with a molecule as functionally rich as this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dihydro-1H-indene-4,7-dione, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : A common approach involves cycloaddition reactions using precursors like phthalic anhydride and aromatic amines. For example, reacting Schiff bases with phthalic anhydride in ethanol under reflux can yield derivatives of this compound . Optimization includes controlling stoichiometry, reaction time (typically 6–12 hours), and temperature (80–100°C). Byproducts such as unreacted intermediates can be minimized using thin-layer chromatography (TLC) for real-time monitoring and column chromatography for purification .

Q. How can X-ray diffraction (XRD) with SHELXL be employed to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal XRD data collection at low temperatures (e.g., 100 K) improves resolution. SHELXL refines structures using least-squares minimization, with hydrogen atoms placed geometrically and non-hydrogen atoms anisotropically. Key steps include:

  • Data integration with SAINT or APEX3.
  • Absorption correction via SADABS.
  • Final refinement cycles with SHELXL to achieve R-factor < 5% .
    • Example parameters: Space group P21/cP2_1/c, unit cell dimensions a=7.2A˚,b=10.5A˚,c=12.3A˚a = 7.2 \, \text{Å}, b = 10.5 \, \text{Å}, c = 12.3 \, \text{Å}.

Q. What spectroscopic techniques are most effective for characterizing the functional groups in this compound?

  • Methodological Answer :

  • FT-IR : Peaks at 1700–1750 cm1^{-1} confirm carbonyl (C=O) groups.
  • 1^1H-NMR : Signals between δ 2.5–3.5 ppm correspond to dihydroindene protons, while aromatic protons appear at δ 7.0–8.0 ppm.
  • Elemental Analysis : Validate molecular formula (e.g., C11_{11}H8_8O2_2) with <0.3% deviation .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to elucidate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, bond lengths, and electrostatic potentials. Compare computed IR/NMR spectra with experimental data to validate accuracy. For example, HOMO-LUMO gaps (~4.5 eV) indicate reactivity toward electrophiles . Use software like Gaussian or ORCA, referencing crystallographic data from SHELXL refinements .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

  • Methodological Answer : Cross-validate using:

  • Twinning Analysis : In SHELXL, apply TWIN/BASF commands to model twinned crystals if Rint>10%R_{\text{int}} > 10\%.
  • Dynamic NMR : Detect conformational exchange in solution (e.g., variable-temperature NMR) if solid-state XRD and solution NMR disagree .
    • Example case: A 0.3 Å discrepancy in bond lengths may arise from crystal packing effects.

Q. How can tandem mass spectrometry (MS/MS) identify degradation products of this compound under varying pH conditions?

  • Methodological Answer :

  • Sample Preparation : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours.
  • HRMS Analysis : Use Q-TOF or Orbitrap instruments to detect fragments (e.g., m/z 174.0318 for deprotonated indene-dione).
  • MS/MS : Collision-induced dissociation (CID) at 20–30 eV fragments the parent ion, revealing pathways like retro-Diels-Alder cleavage .

Notes

  • For advanced studies, combine experimental data with computational modeling to address mechanistic or structural ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.